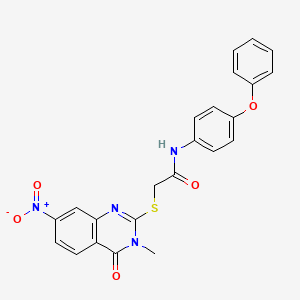![molecular formula C13H16N6O3 B7433526 N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7433526.png)
N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPIP is a pyrazolopyrimidine derivative that has shown promise in various preclinical studies as a potential treatment for cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it has been suggested that N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide may inhibit the activity of certain enzymes, such as topoisomerase II and cyclin-dependent kinases, which are involved in cell growth and division. N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide may also induce apoptosis by activating certain cellular pathways.
Biochemical and Physiological Effects:
N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit cancer cell growth, induce apoptosis, and have anti-inflammatory effects. N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its potential therapeutic applications. N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has shown promise in various preclinical studies as a potential treatment for cancer and inflammation. However, one limitation of using N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for research on N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide. One area of research is to further investigate the mechanism of action of N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide and its potential targets. Another area of research is to explore the potential therapeutic applications of N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide in various diseases, including cancer and inflammation. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide.
Synthesis Methods
The synthesis of N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 2,6-diaminopyrazine with 2-oxo-N-methylacetamide, followed by the reaction with ethyl chloroformate and N-methylmorpholine. The resulting compound is then treated with N-methylaminoethyl chloride hydrochloride to yield N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide.
Scientific Research Applications
N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied extensively for its potential therapeutic applications. In preclinical studies, N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3/c1-14-11(20)7-18(8-12(21)15-2)13(22)9-6-10-16-4-3-5-19(10)17-9/h3-6H,7-8H2,1-2H3,(H,14,20)(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUIQSLXYIPBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CC(=O)NC)C(=O)C1=NN2C=CC=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B7433454.png)
![N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7433462.png)
![Ethyl 5-[(2-nitro-4-phenoxyphenoxy)methyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B7433468.png)

![Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate](/img/structure/B7433476.png)
![ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate](/img/structure/B7433483.png)
![1-[4-(5-chloro-1H-indole-2-carbonyl)piperazin-1-yl]-2-fluoro-2-phenylethanone](/img/structure/B7433500.png)
![2-acetamido-N-[2-[methyl-(3-methylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7433518.png)
![Methyl 3-ethyl-5-[2-[4-(methanesulfonamido)phenoxy]ethylcarbamoylamino]thiophene-2-carboxylate](/img/structure/B7433523.png)
![3-cyano-N-[1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7433539.png)
![2-(4-nitrophenyl)-N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]ethanesulfonamide](/img/structure/B7433542.png)
![1-(3-benzoyl-4-methylphenyl)-3-[[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433547.png)
![4-(2-methylbutan-2-yl)-N-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl]benzenesulfonamide](/img/structure/B7433548.png)